2-(4-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide
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Overview
Description
2-(4-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide is a synthetic organic compound that features both indole and sulfonamide functional groups. Compounds containing these groups are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The chlorinated indole is reacted with chloroacetyl chloride to form the acetamide intermediate.
Sulfonamide Formation: Finally, the acetamide intermediate is reacted with 4-sulfamoylbenzylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the sulfonamide moiety can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the sulfonamide moiety.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and sulfonamide groups.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide would depend on its specific biological target. Generally, compounds with indole and sulfonamide groups can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide: Lacks the chloro substituent on the indole ring.
2-(4-chloro-1H-indol-1-yl)acetamide: Lacks the sulfonamide moiety.
N-(4-sulfamoylbenzyl)acetamide: Lacks the indole ring.
Uniqueness
2-(4-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide is unique due to the presence of both the chloro-substituted indole ring and the sulfonamide moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H16ClN3O3S |
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Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H16ClN3O3S/c18-15-2-1-3-16-14(15)8-9-21(16)11-17(22)20-10-12-4-6-13(7-5-12)25(19,23)24/h1-9H,10-11H2,(H,20,22)(H2,19,23,24) |
InChI Key |
XCAKQZCEOLINHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)C(=C1)Cl |
Origin of Product |
United States |
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